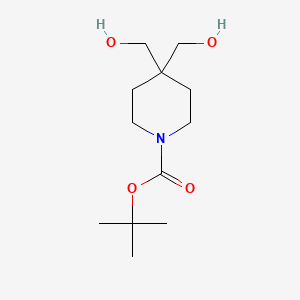

Tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate

Description

Tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate (CAS: 374794-84-0) is a piperidine derivative featuring two hydroxymethyl groups at the 4,4-positions and a tert-butyl carbamate protecting group at the 1-position. This compound is widely utilized as a key intermediate in organic synthesis, particularly in pharmaceutical and polymer chemistry. Its hydroxymethyl groups enable further functionalization, such as esterification or crosslinking, while the tert-butyl carbamate enhances stability during synthetic processes .

Properties

IUPAC Name |

tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-11(2,3)17-10(16)13-6-4-12(8-14,9-15)5-7-13/h14-15H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOOWUJWXQDZQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation-Reduction Sequences

Source outlines a pathway to tert-butyl 4-formylpiperidine-1-carboxylate via oxidation of piperidinemethanol using pyridinium chlorochromate (PCC). Subsequent reduction of the aldehyde could yield hydroxymethyl groups:

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Oxidation of alcohol | PCC, CH₂Cl₂, rt, 16 h | 86% |

| 2 | Bromination | NBS, AZBN, THF, 70°C, 2 h | 86% |

| 3 | Elimination | LiOH, DMF, heat | 80% |

Adapting this sequence for dihydroxymethylation would require introducing a second formyl group prior to reduction, though this remains untested in the literature.

Prospective Routes for 4,4-Bis(hydroxymethyl) Functionalization

Double Mitsunobu Reaction

A two-step Mitsunobu protocol could theoretically install two hydroxymethyl groups. Initial protection of piperidine-4,4-diyldimethanol with Boc anhydride, followed by sequential alkylation, may achieve the desired product. However, steric hindrance at the 4-position may limit efficacy.

Dihydroxylation of Diene Intermediates

Formation of a diene via halogenation/elimination (as in Step 3 of) followed by dihydroxylation (e.g., OsO₄/NMO) could yield a diol, which might be oxidized and reduced to hydroxymethyl groups. This route remains speculative but aligns with known diene functionalization strategies.

Challenges and Limitations

- Regioselectivity : Introducing two hydroxymethyl groups at the 4-position risks side reactions at other positions.

- Steric Effects : The tert-butyl group may hinder access to the 4-position, necessitating bulky bases or high-pressure conditions.

- Protection-Deprotection : Sequential Boc protection and deprotection may be required to avoid unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form piperidine derivatives with different substitution patterns.

Substitution: The tert-butyl and hydroxymethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield piperidine-1-carboxylic acid derivatives, while reduction can produce various piperidine alcohols.

Scientific Research Applications

Tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.

Medicine: It serves as a precursor in the synthesis of drug candidates and therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may act as a prodrug or a pharmacophore, interacting with biological targets such as enzymes, receptors, or ion channels. The molecular targets and pathways involved vary based on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Di-tert-butyl-4,4′-((2,7-dichloro-9H-fluorene-9,9-diyl)bis(methylene))bis(piperidine-1-carboxylate) (Monomer 4b)

- Structure : Contains two piperidine rings linked via a dichlorofluorene core, with tert-butyl carbamate groups.

- Key Differences: Molecular Weight: Higher (~700–800 g/mol) due to the fluorene spacer. Applications: Primarily used in anion exchange membranes (AEMs) for water electrolysis, leveraging its rigid fluorene backbone for enhanced mechanical stability . Reactivity: The dichlorofluorene unit enables polymerization, unlike the monomeric target compound.

Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate

- Structure: Features a pyridinyl substituent and an amino group at the 4-position.

- Key Differences: Reactivity: The amino group facilitates nucleophilic reactions (e.g., amidation), whereas the hydroxymethyl groups in the target compound favor esterification or oxidation. Applications: Serves as an intermediate in kinase inhibitor synthesis, contrasting with the target compound’s role in spacer or crosslinker applications .

Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate

- Structure : Incorporates a hydroxymethyl-substituted thiazole ring at the 4-position.

- Solubility: Reduced hydrophilicity due to the thiazole moiety, impacting bioavailability in drug design .

(S)-Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate

- Structure : Bears a bromophenyl group at the 3-position.

- Key Differences :

Comparative Data Table

Research Findings and Trends

- Synthetic Utility : The target compound’s hydroxymethyl groups are pivotal in generating dendrimers or prodrugs, whereas analogs like the bromophenyl derivative are tailored for catalytic cross-coupling .

- Thermal Stability: Fluorene-linked analogs (e.g., Monomer 4b) exhibit superior thermal stability (>200°C) due to aromatic rigidity, unlike the aliphatic target compound .

- Biological Relevance : Thiazole-containing derivatives show enhanced binding to biological targets (e.g., enzymes) compared to the target compound’s hydroxyl-focused reactivity .

Biological Activity

Tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring with two hydroxymethyl groups and a tert-butyl ester. Its molecular formula is C13H23N2O4, and it has a molecular weight of approximately 255.33 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to modulate enzyme activity and receptor interactions, which can lead to significant pharmacological effects.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has shown potential inhibitory effects on enzymes linked to inflammation and metabolic disorders .

Receptor Modulation

The compound also interacts with specific receptors in the central nervous system, suggesting potential applications in neuropharmacology. This modulation can influence neurotransmitter release and neuronal excitability .

Biological Activity Data

| Activity | Effect | Reference |

|---|---|---|

| Enzyme inhibition | Reduces inflammatory markers | |

| Receptor interaction | Modulates neurotransmitter release | |

| Antioxidant properties | Scavenges free radicals |

Case Studies

- Inflammation : A study investigated the compound's effects on inflammatory markers in animal models. Results demonstrated a significant reduction in cytokines associated with inflammation, indicating its potential use in treating inflammatory diseases .

- Neuroprotection : Another study explored the neuroprotective effects of this compound in models of neurodegeneration. The compound was found to enhance neuronal survival and reduce oxidative stress markers .

- Metabolic Disorders : Research has also highlighted its role in modulating metabolic pathways, particularly in conditions like diabetes. The compound showed promise in improving insulin sensitivity and reducing blood glucose levels in diabetic models .

Therapeutic Applications

Given its diverse biological activities, this compound holds potential for various therapeutic applications:

- Anti-inflammatory agents : Its ability to inhibit pro-inflammatory enzymes makes it a candidate for developing new anti-inflammatory medications.

- Neuroprotective drugs : The modulation of neurotransmitter systems suggests potential use in treating neurodegenerative diseases.

- Metabolic disease management : Its effects on insulin sensitivity could lead to applications in managing type 2 diabetes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting piperidine derivatives with tert-butyl chloroformate under anhydrous conditions, followed by hydroxymethylation using formaldehyde or paraformaldehyde. Triethylamine is often employed as a base to neutralize HCl byproducts. Temperature control (0–25°C) and solvent selection (e.g., tetrahydrofuran or dichloromethane) are critical for maximizing yield (≥75%) and minimizing side reactions like over-alkylation .

- Optimization : Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved using silica gel column chromatography with gradient elution (hexane/ethyl acetate). Adjusting stoichiometric ratios (e.g., 1.2 equivalents of tert-butyl chloroformate) and slow reagent addition can improve reproducibility .

Q. Which analytical techniques are most effective for characterizing this compound?

- Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity and purity. Key signals include the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and hydroxymethyl protons (δ ~3.5–4.0 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–254 nm) quantifies purity (>95%) and identifies by-products .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 302.2) .

Q. How does the compound’s stability vary under different storage and experimental conditions?

- Stability Profile : The compound is hygroscopic and should be stored under inert gas (argon/nitrogen) at –20°C. Decomposition occurs above 80°C, releasing tert-butanol and CO₂. In aqueous solutions, hydrolysis of the ester group is pH-dependent, with accelerated degradation under strongly acidic (pH < 2) or basic (pH > 10) conditions .

Advanced Research Questions

Q. How can conflicting bioactivity data in enzyme inhibition assays be resolved?

- Troubleshooting : Discrepancies may arise from assay conditions (e.g., buffer ionic strength, divalent cations). For example, Mg²⁺ ions can chelate the hydroxymethyl groups, altering binding kinetics. Validate results using orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) and ensure compound solubility via pre-dissolution in DMSO (<0.1% v/v in final assay buffer) .

- Data Normalization : Include internal controls (e.g., known inhibitors) and normalize activity to vehicle-treated samples. Statistical analysis (e.g., Grubbs’ test) identifies outliers caused by impurities .

Q. What strategies optimize the compound’s use in PROTAC (Proteolysis-Targeting Chimera) development?

- Design Considerations : The hydroxymethyl groups serve as linkers for E3 ligase recruiters (e.g., VHL or CRBN ligands). Conjugation via carbamate or ester linkages requires careful optimization of spacer length (e.g., 4–6 polyethylene glycol units) to balance proteasome recruitment efficiency and cellular permeability .

- In Vivo Validation : Assess degradation efficiency using Western blotting (target protein reduction) and cellular viability assays. Compare with negative controls (e.g., mismatch PROTACs) to confirm specificity .

Q. How do structural analogs with modified substituents impact biological activity?

- Case Study : Replacing hydroxymethyl with aminomethyl groups (e.g., Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate) enhances basicity, improving interactions with aspartate residues in enzyme active sites. Conversely, fluorinated analogs (e.g., Tert-butyl 3-fluoro-4-methoxy derivatives) show increased metabolic stability but reduced solubility .

- SAR Analysis : Quantitative structure-activity relationship (QSAR) models using Hammett constants or molecular docking (e.g., AutoDock Vina) predict substituent effects on binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.